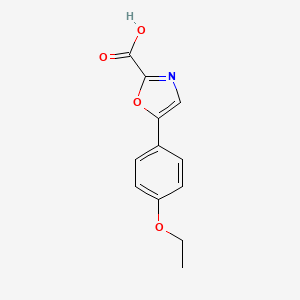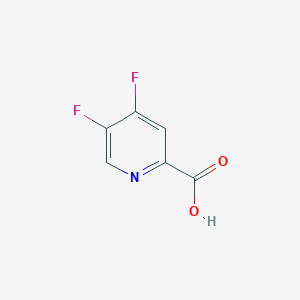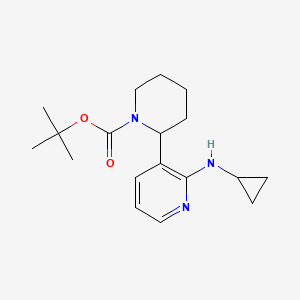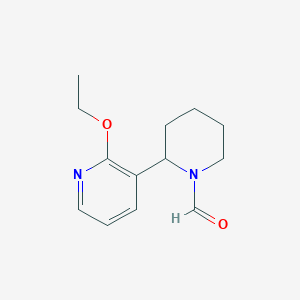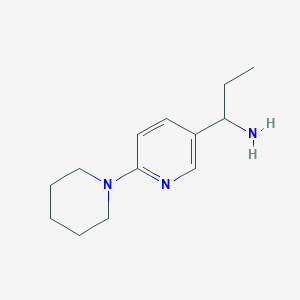
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is a heterocyclic compound that belongs to the pyrazole family Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid typically involves the reaction of 1-ethyl-5-methyl-1H-pyrazole with propiolic acid under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then subjected to reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable methods. One such method could involve the use of catalytic processes to enhance the yield and purity of the product. For instance, the use of nanoscale titanium dioxide as a catalyst has been reported to improve reaction efficiency and reduce environmental impact .
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can yield different hydrogenated forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often require the presence of a catalyst or a base to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole carboxylic acids, while reduction can produce pyrazoline derivatives .
Applications De Recherche Scientifique
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding.
Industry: The compound is utilized in the production of agrochemicals and dyes.
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-4-yl)propiolic acid
- 3-(1-Ethyl-1H-pyrazol-4-yl)propiolic acid
- 3-(1-Propyl-1H-pyrazol-4-yl)propiolic acid
Uniqueness
3-(1-Ethyl-5-methyl-1H-pyrazol-4-yl)propiolic acid is unique due to the presence of both an ethyl and a methyl group on the pyrazole ring. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .
Propriétés
Numéro CAS |
1354705-04-6 |
|---|---|
Formule moléculaire |
C9H10N2O2 |
Poids moléculaire |
178.19 g/mol |
Nom IUPAC |
3-(1-ethyl-5-methylpyrazol-4-yl)prop-2-ynoic acid |
InChI |
InChI=1S/C9H10N2O2/c1-3-11-7(2)8(6-10-11)4-5-9(12)13/h6H,3H2,1-2H3,(H,12,13) |
Clé InChI |
TYOFRYVOUGRLST-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=C(C=N1)C#CC(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



